Home > Products > Building Blocks P3478 > (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid - 1119450-97-3

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

Catalog Number: EVT-1643873
CAS Number: 1119450-97-3
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}acrylic acid is a synthetic compound that acts as a bradykinin B1 receptor antagonist. [] Bradykinin receptors are involved in pain, inflammation, and cardiovascular regulation. While its specific source within the provided literature is unclear, it falls under the classification of non-peptide antagonists, meaning it does not share structural similarities with naturally occurring peptides. Scientific research utilizes (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}acrylic acid as a tool to investigate the role of the bradykinin B1 receptor in various physiological and pathological processes.

3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic Acid (Ozagrel)

    Compound Description: Ozagrel is a thromboxane A2 synthetase inhibitor with anti-platelet aggregation properties. [] It is used clinically for the treatment of thrombosis and ischemic diseases.

    Relevance: Ozagrel shares a very similar core structure with the target compound, (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid. Both compounds feature a phenyl acrylic acid core with a nitrogen-containing heterocycle linked to the phenyl ring via a methylene bridge. The key difference is the heterocycle: Ozagrel contains an imidazole ring, while the target compound features a 4-methylpiperidine ring. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

    Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) and antagonist. It is currently being evaluated in phase I clinical trials for the treatment of advanced estrogen receptor (ER) positive breast cancer. []

(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)

    Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with anti-inflammatory properties. Studies have shown that it can protect against dopaminergic neurodegeneration in models of Parkinson's disease. []

    Relevance: Although not directly containing a carboxylic acid group like the target compound, MMPP shares a similar phenyl-propenyl structural motif with (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid. Both compounds have a methoxy substitution on the phenyl ring. Exploring this structural similarity could provide insights into the impact of the carboxylic acid group and the nitrogen-containing heterocycle on the biological activity of the target compound. []

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

    Compound Description: This compound is a piperazine salt containing a phenyl acrylic acid moiety. [] While its biological activity was not discussed in the provided abstract, its structural features make it relevant for comparison.

Overview

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid is a synthetic compound that belongs to the class of acrylic acids. This compound features a methoxy group and a piperidine moiety, which contribute to its potential biological activity. The structural complexity of this molecule suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source

The compound has been referenced in various chemical databases and research publications, indicating its relevance in scientific studies. Notably, it is cataloged in PubChem with the identifier 1119450-97-3, where detailed chemical properties and synthesis methods are provided .

Classification

This compound is classified under the category of acrylic acids and derivatives. Its unique structure allows it to interact with biological systems, making it of interest for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid can be achieved through several methods, primarily involving the reaction of appropriate precursor compounds. Common synthetic routes include:

  1. Asymmetric Hydrogenation: This method utilizes catalysts to convert acrylic acid derivatives into optically pure products. Studies by Stoll and Süess highlight the effectiveness of this approach for similar compounds.
  2. Alkylation Reactions: The introduction of the piperidine moiety can be accomplished via alkylation of a phenolic compound followed by subsequent reactions to form the acrylic acid structure.

Technical Details

The reaction conditions typically involve specific solvents and temperatures that facilitate the formation of the desired product while minimizing side reactions. The use of protecting groups may also be necessary to ensure selectivity during synthesis.

Molecular Structure Analysis

Data

The molecular formula is C16H22N1O3C_{16}H_{22}N_{1}O_{3}, with a molecular weight of approximately 278.36 g/mol. The compound features multiple functional groups, including methoxy, piperidine, and an acrylic double bond.

Chemical Reactions Analysis

Reactions

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid can undergo various chemical reactions typical for acrylic acids:

  1. Esterification: Reacting with alcohols to form esters.
  2. Michael Addition: The double bond can participate in Michael addition reactions with nucleophiles.
  3. Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed back to carboxylic acids.

Technical Details

The reactivity of this compound is influenced by the electron-donating methoxy group and the steric effects introduced by the piperidine ring, which can alter reaction pathways and rates.

Mechanism of Action

Process

The mechanism of action for (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid may involve interactions with specific biological targets such as enzymes or receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems or other signaling pathways.

Data

Research into similar compounds indicates that modifications in structure can lead to significant changes in biological activity, suggesting that this compound may exhibit unique pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: Not explicitly stated but expected to fall within typical ranges for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses indicate that variations in temperature and pH can affect solubility and stability, which are crucial for storage and application purposes.

Applications

Scientific Uses

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific receptors or enzymes.
  2. Biochemical Research: Investigating its role in biological pathways or as a probe for studying enzyme kinetics.
  3. Material Science: Exploring its utility in polymer chemistry due to its reactive double bond.
Synthetic Methodologies and Optimization Strategies for (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic Acid

Retrosynthetic Analysis of Key Structural Motifs

Retrosynthetic deconstruction of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid reveals three strategic disconnections: (1) the α,β-unsaturated carboxylic acid via Wittig or Knoevenagel condensation; (2) the methoxyaryl fragment through catalytic coupling or electrophilic aromatic substitution; and (3) the N-methylpiperidinylmethyl moiety via reductive amination or nucleophilic alkylation. The core 4-methoxy-3-formylphenyl intermediate serves as the convergence point, allowing orthogonal introduction of the piperidine and acrylic acid units. This approach minimizes steric interference during fragment assembly and prioritizes early installation of the methoxy group to avoid demethylation during subsequent reactions [2] [6]. Key synthons include 4-methylpiperidine, methyl 4-hydroxy-3-carboxybenzoate (for methoxyaryl scaffold), and diethyl 2-(phosphono)acetate (for acrylate formation).

Piperidine-Alkylation Techniques for N-Methylpiperidinyl Substituent Introduction

Introduction of the 4-methylpiperidinylmethyl group employs two predominant methods:

  • Reductive Amination: 3-Formyl-4-methoxyphenyl intermediates react with 4-methylpiperidine under NaBH₃CN or NaBH(OAc)₃ mediation. This method offers superior regioselectivity (>95%) but requires rigorous exclusion of moisture. Yields range from 65–85%, with imine formation identified as the rate-limiting step [2] [9].
  • N-Alkylation: Mitsunobu conditions (PPh₃/DIAD) facilitate coupling between 3-(hydroxymethyl)-4-methoxyphenyl precursors and 4-methylpiperidine. While high-yielding (75–90%), this route generates triphenylphosphine oxide byproducts that complicate purification at scale [5] [6].

Table 1: Piperidine-Alkylation Method Comparison

MethodCatalyst/ConditionsYield RangeKey Advantage
Reductive AminationNaBH₃CN, AcOH, DCM/MeOH65–85%Regioselective, mild conditions
Mitsunobu ReactionPPh₃, DIAD, THF75–90%No pre-activation required
Nucleophilic DisplacementK₂CO₃, 4-methylpiperidine, DMF60–75%Scalable with inexpensive reagents

Microwave-assisted reductive amination (100°C, 20 min) enhances throughput by reducing reaction times 5-fold compared to conventional methods [6].

Stereoselective Synthesis of (E)-Configured α,β-Unsaturated Carboxylic Acid Derivatives

The (E)-acrylic acid configuration is achieved through:

  • Knoevenagel Condensation: 3-(4-Methylpiperidinylmethyl)-4-methoxybenzaldehyde reacts with malonic acid in pyridine/piperidine at 80–90°C. E-selectivity exceeds 98% due to thermodynamic stabilization of the extended conformation. Solvent choice critically influences stereoselectivity: non-polar solvents (toluene) favor (E)-isomers, while polar aprotic solvents (DMF) increase (Z)-byproduct formation [2] [9].
  • Horner-Wadsworth-Emmons (HWE) Reaction: Diethyl 2-(phosphono)acetate with Cs₂CO₃ base in THF affords (E)-isomers with >99:1 selectivity. The steric bulk of the phosphonate ester suppresses cis-isomer formation, though reagent costs may limit industrial application [3].

Additives like p-TsOH (0.5 eq.) enhance E-selectivity to >99.5% by catalyzing iminium intermediate formation in Knoevenagel reactions, as confirmed by in situ FTIR monitoring [2].

Catalytic Systems for Methoxy-Aryl Coupling Reactions

Installation of the methoxy group employs catalytic C–O bond formation:

  • Pd-Catalyzed Methoxylation: Aryl bromides (e.g., 3-bromo-4-hydroxybenzaldehyde) undergo coupling with MeOH using Pd(OAc)₂/XPhos (2 mol%), K₃PO₄ base, at 100°C. Yields reach 92% with <0.5% dehalogenation byproducts [5] [7].
  • Cu-Mediated Ullmann-Type Coupling: CuI/1,10-phenanthroline (5 mol%) enables methoxylation at 120°C in DMAc, though competing esterification requires careful temperature control (<110°C) to maintain 85–88% yield [6].

Table 2: Catalytic Methoxylation Performance

Catalytic SystemBase/SolventTemperatureYieldByproducts
Pd(OAc)₂/XPhos (2 mol%)K₃PO₄, toluene100°C90–92%<0.5% dehalogenated arene
CuI/phenanthroline (5 mol%)Cs₂CO₃, DMAc120°C85–88%3–5% ester
NiCl₂(PCy₃)₂ (3 mol%)KOtBu, dioxane80°C78–82%8% reduced arene

NiCl₂(PCy₃)₂ offers a lower-cost alternative but suffers from aryl reduction side reactions. All systems tolerate the piperidinylmethyl group when protected as N-Boc derivatives [5] [7].

Purification and Scalability Challenges in Multistep Synthesis

Critical purification challenges include:

  • Piperidine Byproduct Removal: Residual 4-methylpiperidine from alkylation steps forms stable ammonium salts with acrylic acid. Washing with 5% citric acid reduces levels to <0.1% [3] [9].
  • (Z)-Isomer Purging: Crystallization from toluene/heptane (4:1) at −20°C depletes (Z)-acrylic acid contaminants to <0.3% for pharmaceutical-grade material [3].
  • Metal Residues: Pd from methoxylation requires treatment with SiliaMetS® thiame (0.2 wt%) to achieve <10 ppm levels [6].

Solvent selection dramatically impacts scalability: replacing DMF with 2-MeTHF in Knoevenagel reactions improves phase separation during workup and reduces emulsion formation. Continuous flow hydrogenation (10 bar H₂, 50°C) of nitro intermediates enhances reproducibility compared to batch processing, with throughput exceeding 1 kg/day in optimized systems [2] [6].

Properties

CAS Number

1119450-97-3

Product Name

(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

IUPAC Name

(E)-3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20)/b6-4+

InChI Key

SBPKGFGDCGTJBI-GQCTYLIASA-N

SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.